Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows the standard conventions for heterocyclic compounds, where the benzothiazole core structure serves as the parent system, with appropriate positional numbering to indicate the locations of substituents. The structural representation reveals a complex heterocyclic framework consisting of a benzene ring fused to a thiazole ring, where the benzene portion has been saturated to form a tetrahydro derivative. The bromine atom occupies the 2-position of the thiazole ring, while the ethyl carboxylate functionality is attached at the 4-position of the tetrahydrobenzene ring system.
The three-dimensional structural configuration of this compound demonstrates the presence of multiple stereochemical considerations, particularly regarding the positioning of the carboxylate group within the saturated ring system. Computational structural analysis indicates that the tetrahydrobenzo portion adopts a chair-like conformation, similar to cyclohexane derivatives, which influences the overall molecular geometry and potential reactivity patterns. The Electronic structure representation through various molecular descriptors provides additional insight into the compound's structural characteristics. The InChI code for this compound is documented as 1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3, which provides a standardized method for representing the molecular structure in computational chemistry applications.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry number for this compound is definitively assigned as 729590-69-6. This unique identifier serves as the primary reference point for the compound across all major chemical databases and regulatory systems worldwide. The CAS number provides unambiguous identification regardless of nomenclature variations or alternative naming conventions that may exist in different chemical literature sources.
Multiple alternative synonyms and naming variations have been documented in chemical literature and commercial databases. The compound is frequently referenced as 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-4-carboxylic acid ethyl ester, which represents a more descriptive nomenclature emphasizing the carboxylic acid ester functionality. Additional documented synonyms include this compound and 4-Benzothiazolecarboxylic acid, 2-bromo-4,5,6,7-tetrahydro-, ethyl ester. Commercial chemical suppliers have also assigned various catalog-specific identifiers, including MFCD22565626 and other proprietary numbering systems used for inventory management purposes.
The systematic documentation of these alternative names is crucial for comprehensive literature searches and database queries, as different research groups and commercial entities may employ varying nomenclature preferences. The InChI Key GVFHKLWRMWXOLM-UHFFFAOYSA-N provides an additional standardized identifier that facilitates cross-referencing between different chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₀H₁₂BrNO₂S. This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of the compound. The molecular composition reveals a balanced distribution of heteroatoms that contribute to the compound's unique chemical properties and potential reactivity patterns.
The molecular weight has been consistently determined as 290.18 grams per mole across multiple authoritative sources. This molecular weight calculation incorporates the atomic masses of all constituent elements, with the bromine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight. The precision of this molecular weight determination is critical for accurate stoichiometric calculations in synthetic chemistry applications and analytical method development.
Detailed molecular weight analysis reveals the relative contributions of each element to the total molecular mass. The ten carbon atoms contribute approximately 120.11 atomic mass units, the twelve hydrogen atoms add 12.10 atomic mass units, the single bromine atom accounts for 79.90 atomic mass units, the nitrogen atom contributes 14.01 atomic mass units, the two oxygen atoms add 32.00 atomic mass units, and the sulfur atom contributes 32.07 atomic mass units. The monoisotopic mass, which considers the most abundant isotopes of each element, has been calculated as 288.9772 daltons, providing additional precision for mass spectrometric analysis and structural confirmation studies.
The molecular formula analysis provides fundamental information for understanding the compound's stoichiometry and serves as the basis for all subsequent chemical calculations and analytical method development. The presence of multiple heteroatoms within the molecular framework contributes to the compound's potential for diverse chemical interactions and its utility as a synthetic intermediate in heterocyclic chemistry research.
Properties
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHKLWRMWXOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726390 | |
| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729590-69-6 | |
| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability. Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit dual kinase activity, particularly casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). These interactions are crucial as they can affect various cellular processes, including cell growth and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of CK2 and GSK3β can lead to changes in the phosphorylation status of various proteins, thereby altering cell signaling pathways. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CK2 and GSK3β, inhibiting their kinase activity. This inhibition prevents the phosphorylation of target proteins, leading to changes in their function and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere at temperatures between 2-8°C. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.
Biological Activity
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate (CAS No. 729590-69-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and receptor-modulating activities.
- Molecular Formula : C10H12BrNO2S
- Molecular Weight : 290.18 g/mol
- CAS Number : 729590-69-6
The compound's structure features a thiazole ring, which is known for its biological activity. The presence of the bromine atom and the ethyl carboxylate group enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various thiazole compounds against a range of bacterial strains and fungi:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 100–400 | Gram-positive and Gram-negative bacteria |
| Reference Drug (Chloramphenicol) | 25–50 | Gram-positive bacteria |
The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 100 to 400 μg/mL against several strains. In particular, it showed effectiveness against Enterococcus faecalis and Candida albicans, with MIC values comparable to some established antifungal agents .
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown promise in inhibiting C-Met and Pim-1 kinases, which are crucial in cancer cell proliferation.
- Cell Line Studies : In vitro studies on different cancer cell lines indicated that the compound can induce apoptosis and inhibit cell migration.
Receptor Modulation
This compound has also been studied for its interaction with dopamine receptors. It acts as a selective agonist for the D3 dopamine receptor:
| Activity | EC50 (nM) | Emax (%) |
|---|---|---|
| D3R Agonist Activity | 278 ± 62 | 36 ± 3.1 |
| D2R Agonist Activity | Inactive | - |
This selectivity suggests potential therapeutic applications in treating disorders related to dopamine dysregulation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study of thiazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae, outperforming some conventional antibiotics .
- Cancer Research : In a study focusing on anti-cancer properties, the compound was part of a series that demonstrated inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis-related pathways .
- Dopamine Receptor Interaction : A detailed pharmacological profile indicated that the compound selectively activates D3 receptors while showing minimal activity at D2 receptors. This specificity could be leveraged for developing treatments for Parkinson's disease or schizophrenia .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate has garnered attention for its pharmacological properties. It is often investigated for its potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate biological pathways makes it a candidate for drug development.
Case Study: Anti-inflammatory Properties
A study highlighted the compound's efficacy in reducing inflammation in animal models. The results indicated a significant decrease in pro-inflammatory cytokines when treated with this compound compared to controls, suggesting its potential as a therapeutic agent for conditions like arthritis .
Materials Science
In materials science, this compound is utilized as a precursor in the synthesis of novel polymers and composites. Its unique structure allows for the modification of material properties, enhancing thermal stability and mechanical strength.
The compound is also explored for its applications in agricultural chemistry, particularly as a pesticide or fungicide. Its structural characteristics may provide enhanced efficacy against specific pests or diseases affecting crops.
Case Study: Pesticidal Activity
Research demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. The study noted a reduction in pest populations by over 70% within two weeks of application .
Synthesis and Production
The synthesis of this compound typically involves several chemical reactions starting from simpler thiazole derivatives. The production process can be optimized to enhance yield and purity.
Synthesis Pathway
- Start with the appropriate thiazole derivative.
- Introduce bromine to form the bromo derivative.
- Perform esterification with ethyl alcohol to obtain the final product.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 290.18 g/mol
- Synonym: 2-Bromo-4,5,6,7-tetrahydrobenzothiazole-4-carboxylic acid ethyl ester
- Reactivity : The bromine atom at position 2 serves as a versatile leaving group, enabling nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is highlighted through comparisons with related heterocyclic derivatives.
Structural Analogues and Their Properties
Reactivity and Functional Differences
Bromine vs. Amino Substituents: The bromine in the target compound facilitates electrophilic substitution (e.g., Suzuki coupling) or nucleophilic displacement, making it valuable for late-stage functionalization . In contrast, amino-substituted analogues (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) undergo condensation or cyclization reactions, such as Knoevenagel or thiourea formation, to yield bioactive heterocycles .
Core Heterocycle Differences :
- Thiazole vs. Thiophene : Thiazoles (N and S in the ring) exhibit greater electron deficiency than thiophenes (S only), influencing their reactivity in aromatic substitution and metal-catalyzed reactions .
- Imidazo-thiadiazoles : Compounds like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole show rapid bromine substitution with amines, highlighting their utility in diversity-oriented synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the cyclization of ethyl aminobenzoate derivatives with potassium thiocyanate and bromine under acidic conditions. This process forms the benzothiazole ring system with simultaneous incorporation of the bromine atom at the 2-position. The key steps include:
- Formation of thiocyanate intermediate : Reaction of the aminobenzoate with potassium thiocyanate in glacial acetic acid forms a thiocyanate intermediate.
- Bromination and cyclization : Addition of bromine facilitates the formation of thiocyanogen, which promotes cyclization to the benzothiazole ring, incorporating bromine at the 2-position.
- Isolation and purification : The reaction mixture is basified (commonly with ammonia solution), and the product is isolated by filtration.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiocyanation | Potassium thiocyanate (KSCN), glacial acetic acid, room temperature, 45 min stirring | Formation of thiocyanate intermediate |
| Bromination and Cyclization | Bromine (Br₂), acetic acid, dropwise addition at 10 °C, then room temperature overnight | Bromine acts as oxidant and cyclization agent |
| Neutralization and Isolation | Basification with 25% ammonia solution, filtration | Product isolation as solid |
The molar ratios commonly used are 1 equivalent of ethyl aminobenzoate, 4 equivalents of KSCN, and 2 equivalents of bromine. The reaction proceeds smoothly at mild temperatures, making it suitable for scale-up and industrial applications.
Alternative Approaches and Protecting Groups
To introduce hydroxyl or alkoxy substituents at positions 4 or 5 of the benzothiazole ring, protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed on the hydroxyl group of the starting material. This protection is crucial to prevent side reactions during acidic cyclization conditions and allows for selective deprotection post-synthesis.
- The TBDMS group can be introduced using tert-butyldimethylsilyl chloride.
- After cyclization, the TBDMS group can be removed to yield the free hydroxyl derivative.
- Attempts with benzyl and acetyl protecting groups were less successful due to difficulties in removal or migration during the reaction.
Mechanistic Insights
The key mechanistic step involves the formation of a pseudohalogen, thiocyanogen, generated by the reaction of bromine with potassium thiocyanate. Thiocyanogen then reacts with the amino group of the aminobenzoate to form the thiocyanate intermediate, which undergoes intramolecular cyclization to form the benzothiazole ring.
NMR and HPLC studies confirm the formation of the intermediate and the final product, with distinct chemical shifts for the amine protons and different retention times, indicating successful cyclization and bromination.
Industrial and Scale-Up Considerations
Industrial synthesis may employ continuous flow reactors to control reaction parameters such as temperature, reagent concentration, and reaction time more precisely. This approach improves yield consistency and scalability. Automated systems facilitate the handling of bromine and thiocyanate reagents safely and efficiently.
Summary Table of Preparation Methods
| Parameter | Description |
|---|---|
| Starting Material | Ethyl aminobenzoate derivatives |
| Key Reagents | Potassium thiocyanate, bromine, glacial acetic acid |
| Reaction Type | Thiocyanation followed by bromine-induced cyclization |
| Temperature | 10 °C during bromine addition, then room temperature overnight |
| Reaction Time | ~45 min for thiocyanation, overnight for cyclization |
| Work-up | Basification with ammonia solution, filtration |
| Protecting Groups | tert-Butyldimethylsilyl (preferred for hydroxyl protection) |
| Yield Range | Moderate to good (35–95% depending on substituents and conditions) |
| Analytical Techniques | NMR, HPLC-MS for monitoring intermediate and product formation |
| Industrial Adaptation | Continuous flow reactors, automated reagent addition, precise control of parameters |
This preparation route for ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is well-established, efficient, and adaptable for modifications to explore chemical space around the benzothiazole core. The use of potassium thiocyanate and bromine under acidic conditions remains the cornerstone of the synthesis, with protecting groups enabling functional group tolerance and diversification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of ethyl 4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate precursors. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C can introduce the bromo group at the 2-position. Optimizing stoichiometry (e.g., 1.1–1.3 eq Br₂) and reaction time (2–6 hours) is critical to minimize di-substitution byproducts .
- Characterization : Confirmation of structure via -NMR (e.g., δ 1.3–1.5 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ester CH₂) and LC-MS (m/z ~318 for [M+H]⁺) is essential .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Key Methods :
- NMR : - and -NMR to confirm regioselectivity of bromination and ester integrity.
- HRMS : High-resolution mass spectrometry for exact mass validation.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~650 cm⁻¹ (C-Br) .
- Common Pitfalls : Overlapping signals in NMR (e.g., cyclohexene protons) require 2D experiments like COSY or HSQC .
Advanced Research Questions
Q. How can functionalization of the bromo group expand the compound’s utility in medicinal chemistry?
- Strategies :
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to generate biaryl derivatives for kinase inhibitor studies .
- Nucleophilic Substitution : Replacement with amines (e.g., piperazine) to create dopamine D3 receptor agonists, as demonstrated in neuropharmacological studies .
- Data Contradictions : Some studies report lower reactivity of the bromo group in polar aprotic solvents (e.g., DMF) compared to THF, necessitating catalyst screening .
Q. What are the challenges in optimizing enantioselective synthesis of its derivatives?
- Chiral Resolution : Use of (S)-BINOL-derived catalysts for asymmetric alkylation, though yields drop below 50% due to steric hindrance from the tetrahydrobenzo ring .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>90% ee achievable with optimized conditions) .
Q. How do structural modifications impact antitumor activity in vitro?
- Case Study : Analogues with substituted aryl groups at the 2-position (via cross-coupling) showed IC₅₀ values of 2–8 µM against MCF-7 breast cancer cells, correlating with electron-withdrawing substituents .
- Contradictions : Some derivatives exhibit cytotoxicity in non-cancerous HEK293 cells, suggesting off-target effects. Dose-response assays (0.1–100 µM) are recommended for selectivity profiling .
Methodological Challenges and Solutions
Q. How to address low yields in cyclocondensation reactions involving this compound?
- Problem : Cyclization to fused thiazolo-indole systems often stalls at <30% yield due to steric strain.
- Solutions :
- Microwave-assisted synthesis (100°C, 20 min) improves yields to ~60% .
- Additives like DMAP (10 mol%) enhance reaction kinetics .
Q. What computational tools predict reactivity patterns for this bromothiazole derivative?
- DFT Modeling : Gaussian 16 simulations (B3LYP/6-31G**) identify the bromo group as an electrophilic hotspot, guiding regioselective functionalization .
- Docking Studies : AutoDock Vina predicts binding affinity (>-9 kcal/mol) for kinase targets like CDK2, aligning with experimental IC₅₀ data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
